Cas no 326887-47-2 ((furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate)

(Furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a brominated coumarin derivative featuring a furan-2-ylmethyl ester group. This compound is of interest in synthetic organic chemistry due to its structural versatility, combining a reactive bromo substituent with a coumarin core, which is widely utilized in fluorophores and bioactive molecules. The presence of the furan moiety enhances its potential as an intermediate for further functionalization, particularly in heterocyclic synthesis. Its well-defined crystalline structure facilitates purification and characterization, making it suitable for research applications in medicinal chemistry and materials science. The electron-withdrawing carboxylate group and bromo substitution offer selective reactivity for cross-coupling or nucleophilic substitution reactions.
(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate structure
326887-47-2 structure
Product Name:(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
CAS No:326887-47-2
MF:C15H9BrO5
MW:349.132963895798
CID:6155735
PubChem ID:5095081
Update Time:2025-05-20

(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
    • 2-furylmethyl 6-bromo-2-oxochromene-3-carboxylate
    • HMS1425H14
    • 326887-47-2
    • furan-2-ylmethyl 6-bromo-2-oxochromene-3-carboxylate
    • IDI1_010499
    • IFLab1_004744
    • Oprea1_346887
    • AB00685671-01
    • F1132-0584
    • AKOS001279761
    • furan-2-ylmethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
    • Z28172061
    • SR-01000083352-1
    • SR-01000083352
    • EU-0046716
    • Inchi: 1S/C15H9BrO5/c16-10-3-4-13-9(6-10)7-12(15(18)21-13)14(17)20-8-11-2-1-5-19-11/h1-7H,8H2
    • InChI Key: VMAAHIWEBBVDCW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=C(C(=O)OCC1=CC=CO1)C(=O)O2

Computed Properties

  • Exact Mass: 347.96334g/mol
  • Monoisotopic Mass: 347.96334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 65.7Ų

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(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Related Literature

Additional information on (furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Compound Introduction: (Furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS No. 326887-47-2)

(Furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a specialized organic compound with a molecular structure that combines a furan ring, a chromene core, and a brominated substituent. This compound, identified by its CAS number 326887-47-2, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile intermediate for various chemical transformations.

The compound's structure consists of a furan moiety, which is a five-membered heterocyclic ring containing two adjacent oxygen atoms, linked to a 6-bromo-2-oxo-2H-chromene backbone. The chromene core is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry. The bromine atom at the 6-position introduces additional reactivity, enabling various functionalization strategies such as cross-coupling reactions, which are pivotal in modern drug synthesis.

In recent years, there has been growing interest in chromene derivatives due to their broad spectrum of biological activities. Studies have shown that chromenes exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of functional groups in (Furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate enhances its potential as a precursor for developing novel therapeutic agents. The furan ring, in particular, has been identified as a key pharmacophore in several bioactive molecules, contributing to the compound's pharmacological relevance.

One of the most compelling aspects of this compound is its utility in constructing complex molecular architectures through multi-step synthetic pathways. The bromo substituent on the chromene ring facilitates palladium-catalyzed cross-coupling reactions, which are widely employed in the synthesis of biaryl compounds. These types of compounds are prevalent in pharmaceuticals due to their enhanced binding affinity and metabolic stability. Researchers have leveraged these reactions to generate derivatives with improved pharmacokinetic profiles and reduced side effects.

The integration of the furan ring into the chromene framework also imparts unique electronic properties to the molecule. Furan derivatives are known for their ability to participate in π-stacking interactions and hydrogen bonding, which can influence the compound's solubility and bioavailability. These characteristics are particularly important when designing drugs intended for oral administration or topical application. Additionally, the presence of both oxygen and bromine atoms provides multiple sites for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.

Recent advancements in computational chemistry have further highlighted the potential of (Furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate as a lead compound. Molecular modeling studies have demonstrated that this compound can interact with various biological receptors with high affinity. These studies have been instrumental in identifying novel drug candidates that exhibit potent activity against diseases such as cancer and neurodegenerative disorders. The ability to predict molecular interactions with high accuracy has accelerated the drug discovery process significantly.

The synthesis of this compound typically involves multi-step organic transformations, starting from commercially available precursors such as furan derivatives and brominated chromenes. Key steps include bromination, esterification, and cross-coupling reactions, each requiring careful optimization to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing both time and cost associated with drug development.

The pharmaceutical industry has shown particular interest in chromene derivatives due to their versatility and efficacy. Several clinical trials have been conducted on compounds structurally related to (Furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, demonstrating their potential as therapeutic agents. These trials have provided valuable insights into the compound's pharmacokinetic behavior and safety profile, paving the way for further clinical development.

In conclusion, (Furan-2-yl)methyl 6-bromo-2-oxyo-H-chromene carboxylic acid (CAS No. 32688747) represents an exciting opportunity for researchers in medicinal chemistry. Its unique structural features make it a valuable intermediate for developing novel drugs with diverse biological activities. With ongoing research exploring its potential applications, this compound is poised to play an important role in future therapeutics.

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